1,3-Diethyl-2-thiobarbituric acid (CAS: 5217-47-0) is a key heterocyclic compound derived from the thiobarbiturate scaffold. Unlike its parent compound, thiobarbituric acid, the nitrogen atoms are substituted with ethyl groups, which sterically and electronically modifies its core properties. This substitution blocks the N-H reactivity seen in the parent compound and significantly increases its solubility in organic solvents and its performance in specific applications like corrosion inhibition and the synthesis of functional dyes. [REFS-1, REFS-2] These targeted modifications are critical for its utility as a chemical intermediate and functional material in various industrial and research settings.
Substituting 1,3-Diethyl-2-thiobarbituric acid with its parent compound, thiobarbituric acid (TBA), or its oxygen analog, barbituric acid, frequently leads to process and performance failures. The N,N'-diethyl groups are not passive substituents; they fundamentally alter solubility, reactivity, and molecular interactions. For instance, the poor solubility of TBA in many organic solvents complicates its use in homogeneous reaction systems, a problem overcome by the diethyl derivative. Furthermore, the reactive N-H protons in unsubstituted TBA can lead to undesired side reactions, such as Michael additions, which are blocked in the N,N'-diethyl version, ensuring cleaner conversions and higher yields in condensation reactions critical for dye synthesis. [1] These differences make 1,3-Diethyl-2-thiobarbituric acid a specific choice for applications requiring high organic-phase solubility and controlled reactivity.
In studies of copper corrosion in 1M nitric acid, 1,3-Diethyl-2-thiobarbituric acid demonstrated significantly higher inhibition efficiency compared to its parent compound, thiobarbituric acid. At a concentration of 5x10⁻³ M, the diethyl derivative achieved an inhibition efficiency of 92.5%, a marked improvement over the 84.2% provided by unsubstituted thiobarbituric acid under the same conditions. [1] This superior performance is attributed to the increased electron-donating effect of the ethyl groups, which enhances the molecule's ability to adsorb onto the metal surface and form a more effective protective layer. [1]
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
| Target Compound Data | 92.5% |
| Comparator Or Baseline | Thiobarbituric Acid: 84.2% |
| Quantified Difference | 9.8% relative improvement |
| Conditions | Copper in 1M HNO₃ at 298 K, 5x10⁻³ M inhibitor concentration. |
For formulating industrial corrosion inhibitors, this higher efficiency allows for lower dosage rates or provides superior protection in aggressive acidic environments, impacting both cost and performance.
When used as an acceptor moiety in squaraine dyes, 1,3-Diethyl-2-thiobarbituric acid produces dyes with significantly red-shifted absorption maxima compared to those made with standard barbituric acid. A dye synthesized with the diethylthio- derivative exhibited an absorption maximum (λmax) of 836 nm in dichloromethane, firmly in the near-infrared region. [1] In contrast, the analogous dye made from barbituric acid showed a λmax of only 643 nm. [1] The combination of the sulfur atom and the electron-donating ethyl groups in the target compound is crucial for tuning the molecule's frontier orbitals to achieve this 193 nm bathochromic shift.
| Evidence Dimension | Absorption Maximum (λmax) of Resulting Dye |
| Target Compound Data | 836 nm |
| Comparator Or Baseline | Barbituric Acid-derived dye: 643 nm |
| Quantified Difference | 193 nm red-shift |
| Conditions | Squaraine dye in dichloromethane (CH₂Cl₂). |
For developing advanced materials for applications like thermal imaging, photodynamic therapy, or organic solar cells, achieving strong absorption in the NIR spectrum is critical, making this precursor the required choice over common alternatives.
1,3-Diethyl-2-thiobarbituric acid is a crystalline solid with a defined melting point reported between 109-112 °C. Thermal analysis using differential scanning calorimetry (DSC) confirms its fusion properties without the complex solid-solid phase transitions observed in its parent compound, 2-thiobarbituric acid, which exhibits transitions before melting. [1] The absence of such polymorphisms simplifies processing, handling, and storage, as the material's physical state is more predictable and stable across a range of temperatures below its melting point.
| Evidence Dimension | Thermal Behavior Below Melting Point |
| Target Compound Data | Single, well-defined melting point (109-112 °C) |
| Comparator Or Baseline | 2-Thiobarbituric Acid: Exhibits solid-solid phase transitions before melting |
| Quantified Difference | Absence of pre-melting phase transitions |
| Conditions | Differential Scanning Calorimetry (DSC) analysis. |
For applications requiring consistent solid-state properties, such as in formulations or as a precursor in melt-processing, the predictable thermal behavior of the diethyl derivative avoids the process variability and potential stability issues associated with polymorphic materials.
This compound is the right choice for developing corrosion inhibitor packages for copper and its alloys in acidic media, particularly nitric acid. Its demonstrated 9.8% higher inhibition efficiency over the parent compound allows for more effective formulations, providing superior metal protection which is critical in industrial cleaning, metal etching, and chemical processing industries. [1]
As a key building block, this compound is essential for synthesizing functional dyes that must operate in the near-infrared spectrum ( >800 nm). Its ability to induce a significant bathochromic shift compared to standard barbituric acid makes it indispensable for creating sensitizers for dye-sensitized solar cells (DSSCs), contrast agents for bio-imaging, and materials for optical data storage. [2]
In specialized applications like dental adhesives or other acidic photopolymerizable resins, 1,3-Diethyl-2-thiobarbituric acid can serve as a highly effective co-initiator. It shows greater stability and reactivity in acidic conditions compared to standard co-initiators like EDAB, leading to a higher degree of conversion and faster polymerization rates, which are critical for performance and durability. [3]
Acute Toxic;Irritant